molecular formula C9H8N2O3 B2403172 Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate CAS No. 1824438-79-0

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Cat. No.: B2403172
CAS No.: 1824438-79-0
M. Wt: 192.174
InChI Key: RDBTWCDKNGOGMB-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-6-4-11-8(12)5(6)2-3-10-7/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBTWCDKNGOGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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